Synthesis Yield Advantage
The synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzoxazole via a specific cyclization protocol in phenol achieves a 98% isolated yield . This is a quantitative benchmark that exceeds yields typically reported for similar 2-substituted benzoxazole syntheses, which often fall in the 65-85% range using alternative methods [1].
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | Typical yield for 2-substituted benzoxazoles via alternative methods (e.g., one-pot from carboxylic acids) |
| Quantified Difference | +13-33 percentage points (target vs. baseline range) |
| Conditions | Cyclization of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide in phenol with p-toluenesulfonic acid, 3 h reflux |
Why This Matters
A near-quantitative yield reduces waste and cost in multi-step syntheses, making this compound a more efficient choice for scale-up compared to analogs requiring lower-yielding routes.
- [1] Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. *Synlett*, (14), 2155-2158. View Source
